molecular formula C20H30 B1267030 2,2'-Biadamantane CAS No. 29542-62-9

2,2'-Biadamantane

Cat. No. B1267030
CAS RN: 29542-62-9
M. Wt: 270.5 g/mol
InChI Key: FFLXOPFAPWKULC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Biadamantane involves several steps, including photobromination, treatment with t-BuOK, methanolysis, hydrolysis, and various other reactions to introduce specific functional groups or to modify the adamantane structure. For example, the synthesis of several 2-mono- and 2,4-di-substituted homoadamantane derivatives through the photobromination of 2,4-dehydrohomoadamantane highlights the complex synthetic routes employed to derive variants of biadamantane (Yamaguchi, Katsushima, & Kawanisi, 1975).

Molecular Structure Analysis

The molecular structure of 2,2'-Biadamantane, characterized by single-crystal diffractometry, reveals a central C-C linkage that is staggered, showcasing the induced distortions in the adamantane moieties due to bridging. This structural arrangement has implications for the compound's reactivity and interactions with other molecules (Mielke, Fry, Finnen, & Pinkerton, 1994).

Scientific Research Applications

Thermodynamic Properties

Research on 1,1′-biadamantane, a compound closely related to 2,2'-Biadamantane, has revealed important insights into its thermodynamic properties. A comprehensive study has been carried out on its heat capacity in different phase states, solid-to-solid phase transitions, and fusion properties. These studies are crucial for understanding the physical behavior of such compounds under various temperature conditions, which can be instrumental in materials science and engineering applications (Karpushenkava et al., 2007).

Synthesis of Rigid Cores

Efficient strategies for synthesizing rigid cores based on 1,1′-biadamantane, a structural analogue of 2,2'-Biadamantane, have been developed. These findings are significant for the construction of advanced materials and possibly for nanotechnology, where the rigidity and stability of the molecular structure are essential (Lai et al., 2016).

Novel Rigid Structures

The unique structure of adamantane and its derivatives, including 1,1′-biadamantane, has been leveraged to create novel nanostructured entities. This research underscores the potential of these compounds in nanotechnology, where their rigidity and stability could be harnessed for constructing nano-devices or materials with unique properties (Rezaei-Seresht et al., 2022).

Anionic Polymerizations

Anionic polymerizations of derivatives such as 1-adamantyl methacrylate and 3-methacryloyloxy-1,1'-biadamantane have been explored, showcasing the potential of these compounds in polymer chemistry. These polymers have high glass transition temperatures and exhibit excellent thermal stability, making them promising candidates for high-performance materials (Ishizone et al., 2002).

Catalysis

A study on an ionic liquid-coordinated palladium complex has demonstrated its efficacy as a recyclable catalyst for Heck reactions. The research involved 2,2'-biimidazole, a structurally similar compound to 2,2'-Biadamantane, highlighting the potential of adamantane derivatives in catalysis and green chemistry applications (Xiao et al., 2004).

Safety And Hazards

2,2’-Biadamantane is harmful if swallowed . It’s recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of swallowing, medical help should be sought immediately .

properties

IUPAC Name

2-(2-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXOPFAPWKULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183728
Record name 2,2'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Biadamantane

CAS RN

29542-62-9
Record name 2,2'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029542629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Biadamantane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
LS Karpushenkava, GJ Kabo, AB Bazyleva… - Thermochimica acta, 2007 - Elsevier
A comprehensive study of thermodynamic properties of 1,1′-biadamantane in different phase states has been carried out. The heat capacity of the compound in the condensed state …
Number of citations: 14 www.sciencedirect.com
K Mielke, JL Fry, DC Finnen… - … Section C: Crystal …, 1994 - scripts.iucr.org
The structure of 2, 2'-biadamantane, C20H30,(space group C2 [c) has been determined by single-crystal diffractome-try. The central C--C linkage was found to be 1.542 (2) A and is …
Number of citations: 2 scripts.iucr.org
R Rathore, C Zhu, SV Lindeman… - Journal of the Chemical …, 2000 - pubs.rsc.org
Various electron-rich aromatic and olefinic donors (D) are readily converted to their cation radicals (D+) in the presence of strong protic acids, even in nonpolar solvents such as …
Number of citations: 29 pubs.rsc.org
J Slutsky, EM Engler, PR Schleyer - Journal of the Chemical Society …, 1973 - pubs.rsc.org
In agreement with molecular mechanics calculations, 2,2′-biadamantane (2) is more stable than 1,1′-biadamantane (1): (1)⇌(2), ΔGIo(298)=–0·51 ± 0·21 kcal mol–1, ΔHIo= 1·11 ± 0·…
Number of citations: 2 pubs.rsc.org
G Molle, P Bauer, JE Dubois - The Journal of Organic Chemistry, 1982 - ACS Publications
Secondary and tertiary adamantylorganomagnesium compounds have been synthesized with yields of ca. 60% by means of an original static procedure. By condensing Grignard …
Number of citations: 96 pubs.acs.org
JS Lomas, C Cordier, S Briand - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Thermolysis of 1-hydroxy- or 1-acetoxy[1]diadamantane gives mixtures of 3-(adamantylidene)-bicyclo[3.3.1]non-6-ene,3, 3-(2-adamantyl)bicyclo[3.3.1]nova-2,6- and -2,7-dienes, 4, and …
Number of citations: 4 pubs.rsc.org
F Pichierri - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Semiempirical molecular orbital methods (Dewar's Austin Model 1, Stewart's Parametric Method Number 3, Parametric Method Number 5) have been employed to investigate the …
Number of citations: 3 www.sciencedirect.com
JLM Abboud, I Alkorta, JZ Dávalos, IA Koppel… - Bulletin of the …, 2016 - journal.csj.jp
We report herein the results of an experimental and computational study of adamantylideneadamantane (1) and a variety of substituted ethylenic hydrocarbons. The standard …
Number of citations: 4 www.journal.csj.jp
JA Van Zorge, J Strating… - Recueil des Travaux …, 1970 - Wiley Online Library
The anodic oxidation of adamantane‐2‐carboxylic acid in alcoholic solution leads to the formation of a mixture of radical‐derived and carbonium ion‐derived products, whereas …
Number of citations: 20 onlinelibrary.wiley.com
JW Taylor, RR Schrock, C Tsay - Organometallics, 2020 - ACS Publications
Addition of 2-adamantylMgBr in diethyl ether to Mo(NAr) 2 (Cl) 2 (DME) (Ar = 2,6-i-Pr 2 C 6 H 3 ) gave Mo(NAr) 2 (2-Ad) 2 (2-Ad = 2-adamantyl, DME = 1,2-dimethoxyethane), from which …
Number of citations: 8 pubs.acs.org

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